(1R)-1-anthracen-9-ylethanamine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-anthracen-9-ylethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a readily available polycyclic aromatic hydrocarbon.
Bromination: Anthracene is brominated to form 9-bromoanthracene using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The 9-bromoanthracene undergoes a nucleophilic substitution reaction with an amine, such as ®-1-phenylethylamine, to form (1R)-1-anthracen-9-ylethanamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting (1R)-1-anthracen-9-ylethanamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-anthracen-9-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various amines or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with different functional groups.
Scientific Research Applications
(1R)-1-anthracen-9-ylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-anthracen-9-ylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The aromatic structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the amine group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-anthracen-9-ylethanamine;hydrochloride: The enantiomer of (1R)-1-anthracen-9-ylethanamine;hydrochloride.
9-anthracenylmethylamine: A structurally similar compound with a different substitution pattern.
Anthracene-9-carboxaldehyde: Another anthracene derivative with an aldehyde group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an aromatic anthracene moiety and an amine group
Properties
Molecular Formula |
C16H16ClN |
---|---|
Molecular Weight |
257.76 g/mol |
IUPAC Name |
(1R)-1-anthracen-9-ylethanamine;hydrochloride |
InChI |
InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
ANSFQYOBYYVFEY-RFVHGSKJSA-N |
Isomeric SMILES |
C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
Origin of Product |
United States |
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